molecular formula C13H14N2 B7904002 4-(4-Ethylphenyl)pyridin-3-amine

4-(4-Ethylphenyl)pyridin-3-amine

Cat. No.: B7904002
M. Wt: 198.26 g/mol
InChI Key: OQTIUBKNAUWNOA-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an ethylphenyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 4-bromoacetophenone with 3-aminopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

4-(4-Ethylphenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)pyridin-3-amine
  • 4-(4-Phenyl)pyridin-3-amine
  • 4-(4-Isopropylphenyl)pyridin-3-amine

Uniqueness

4-(4-Ethylphenyl)pyridin-3-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

4-(4-ethylphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-10-3-5-11(6-4-10)12-7-8-15-9-13(12)14/h3-9H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTIUBKNAUWNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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